molecular formula C7H8ClN3 B13185397 2-(2-Chloro-1-ethyl-1H-imidazol-5-yl)acetonitrile

2-(2-Chloro-1-ethyl-1H-imidazol-5-yl)acetonitrile

Cat. No.: B13185397
M. Wt: 169.61 g/mol
InChI Key: RLCRJCOMAREMFX-UHFFFAOYSA-N
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Description

2-(2-Chloro-1-ethyl-1H-imidazol-5-yl)acetonitrile is a nitrile-functionalized imidazole derivative characterized by a chloro substituent at the 2-position and an ethyl group at the 1-position of the imidazole ring. Imidazole derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and bioactivity .

Properties

Molecular Formula

C7H8ClN3

Molecular Weight

169.61 g/mol

IUPAC Name

2-(2-chloro-3-ethylimidazol-4-yl)acetonitrile

InChI

InChI=1S/C7H8ClN3/c1-2-11-6(3-4-9)5-10-7(11)8/h5H,2-3H2,1H3

InChI Key

RLCRJCOMAREMFX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CN=C1Cl)CC#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-(2-chloro-1-ethyl-1H-imidazol-5-yl)acetonitrile typically involves the following key steps:

  • Construction or availability of a suitably substituted imidazole ring.
  • N-alkylation of the imidazole nitrogen (N1) with an ethyl group.
  • Selective chlorination at the 2-position of the imidazole ring.
  • Introduction of the acetonitrile substituent at the 5-position, often via nucleophilic substitution or condensation reactions.

Preparation of the Imidazole Core and N-Ethylation

A common approach to the imidazole scaffold involves condensation reactions of aldehydes, ammonium salts, and appropriate precursors under acidic conditions, followed by N-alkylation:

  • For example, 4,5-diphenyl-1H-imidazole derivatives have been synthesized by refluxing aldehydes with ammonium acetate and paraformaldehyde in concentrated acetic acid, yielding the imidazole core.
  • N-ethylation is achieved by reacting the imidazole with ethyl iodide (iodoethane) in the presence of a base such as sodium hydride in anhydrous acetonitrile at elevated temperature (~82 °C) under inert atmosphere, yielding 1-ethylimidazole derivatives.

Selective Chlorination at the 2-Position of Imidazole

Selective chlorination is a critical step to introduce the chloro substituent at the 2-position:

  • Chlorination can be performed using chlorinating agents such as trichloroisocyanuric acid, N-chlorosuccinimide, or 1,3-dichloro-5,5-dimethylhydantoin in inert solvents like dichloromethane, tetrahydrofuran, or acetonitrile.
  • The reaction is typically conducted at temperatures ranging from room temperature to 110 °C, with reaction times from 0.5 to 16 hours depending on the substrate and chlorinating agent.
  • The use of activating agents (e.g., amide-containing heterocycles) can improve selectivity and reduce by-product formation such as over-chlorination.
  • Solvent dryness and low water content (<0.5%) are important to maintain reaction efficiency and selectivity.

Introduction of the Acetonitrile Side Chain at Position 5

The acetonitrile substituent is commonly introduced via nucleophilic substitution using 2-chloroacetonitrile:

  • Potassium carbonate is used as a base to deprotonate the imidazole nitrogen or activate the 5-position for nucleophilic attack.
  • Reaction of the imidazole derivative with 2-chloroacetonitrile in solvents such as acetonitrile or DMF at mild temperatures leads to substitution and formation of the acetonitrile side chain.
  • Typical yields range from 40% to 70% depending on the substrate and reaction conditions.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature (°C) Time (h) Yield (%) Notes
Imidazole core synthesis Aldehyde, ammonium acetate, paraformaldehyde Concentrated acetic acid Reflux (~118) 5 ~90 Formation of 4,5-diphenyl-1H-imidazole derivative
N-Ethylation Ethyl iodide, sodium hydride Anhydrous acetonitrile 82 24 ~98 Under argon, dark conditions
Chlorination at 2-position N-chlorosuccinimide or trichloroisocyanuric acid + activating agent DCM, THF, or acetonitrile 20–110 0.5–16 Variable Dry solvent, low water content, selectivity optimized
Acetonitrile substitution 2-Chloroacetonitrile, potassium carbonate Acetonitrile or DMF Ambient to mild Several 40–70 Yields depend on substrate; potassium carbonate base

Detailed Example from Literature

A procedure analogous to the preparation of this compound involves:

  • Starting from a 1-ethylimidazole derivative.
  • Reacting with 2-chloroacetonitrile in the presence of potassium carbonate.
  • Stirring in acetonitrile solvent at room temperature or slightly elevated temperature.
  • Isolation of the product as a white solid after purification.
  • Characterization by NMR and HRMS confirms the structure.

Analytical and Characterization Data

Typical characterization includes:

  • [^1H NMR](pplx://action/followup) : Signals corresponding to the ethyl group (quartet and triplet), imidazole ring protons, and methylene protons adjacent to the nitrile group.
  • [^13C NMR](pplx://action/followup) : Signals for the nitrile carbon (~115 ppm), imidazole carbons, and ethyl carbons.
  • HRMS (ESI) : Molecular ion peak consistent with the expected molecular weight.
  • Purity assessment by HPLC or TLC.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-1-ethyl-1H-imidazol-5-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

2-(2-Chloro-1-ethyl-1H-imidazol-5-yl)acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-1-ethyl-1H-imidazol-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Comparative Physical Data of Selected Imidazole/Acenitrile Derivatives
Compound Name Substituents Melting Point (°C) Yield (%) Molecular Weight Reference
2-(2-Bromo-1H-benzo[d]imidazol-1-yl)acetonitrile 2-Br, benzoimidazole core Not reported 48 236.07
Methyl 5-(2-amino-1H-benzimidazol-2-yl)acetonitrile 2-NH2, benzimidazole core 119–120 93 Not reported
(1-Methyl-1H-imidazol-5-yl)acetonitrile 1-CH3 Not reported Not reported 121.15
2-(1-Methyl-1H-benzo[d]imidazol-5-yl)acetonitrile 1-CH3, benzoimidazole core Not reported Not reported 171.20
  • Halogen vs. Alkyl Substituents: The chloro group in the target compound may enhance electrophilic reactivity compared to methyl or bromo substituents. Brominated analogs (e.g., ) exhibit lower yields (48%) compared to amino-substituted derivatives (93% in ), suggesting steric or electronic challenges in halogenated syntheses .
  • Core Structure Differences : Benzoimidazole derivatives (e.g., ) generally exhibit higher molecular weights and melting points due to extended aromaticity compared to simpler imidazole analogs .

Spectroscopic and Analytical Data

  • 1H NMR Trends : The bromo-benzoimidazole analog () shows aromatic proton signals at δ 7.87–7.42 ppm, while methyl-substituted derivatives () may exhibit upfield shifts due to reduced electron withdrawal. The ethyl group in the target compound would likely introduce distinct splitting patterns in the aliphatic region .
  • Mass Spectrometry : The bromo analog () displays an [M+H]+ peak at 237.0756 (calc. 237.0760), demonstrating precision in HRMS validation. Similar accuracy is expected for the chloro-ethyl compound .

Biological Activity

2-(2-Chloro-1-ethyl-1H-imidazol-5-yl)acetonitrile (CAS No. 2060048-01-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C7_7H8_8ClN3_3
  • Molecular Weight : 169.61 g/mol
  • Structure : The compound features a chloroethyl imidazole moiety linked to an acetonitrile group, which may contribute to its biological activity.

The biological activity of this compound has been linked to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
  • Receptor Interaction : Its imidazole structure allows it to interact with various receptors, possibly modulating signaling pathways related to cancer and inflammation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antitumor Activity : In vitro studies have shown that this compound can inhibit the growth of cancer cell lines, particularly those associated with KRAS mutations. This is significant as KRAS is a common oncogene in various cancers.
Cell LineIC50_{50} (µM)Reference
H1792 (KRAS G12C)0.52
MiaPaca2 (Pancreas)0.25
H358 (Lung)0.75

Study on KRAS G12C Inhibition

A study focused on the inhibitory effects of various compounds on KRAS G12C demonstrated that this compound showed promising results in reducing nucleotide exchange in KRAS proteins. The compound exhibited submicromolar IC50_{50} values, indicating strong potency against this target.

Cellular Selectivity

Further investigations into the selectivity of this compound revealed that it preferentially targets cancer cells harboring specific mutations while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications.

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